molecular formula C19H20ClNO3S B10961833 Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate

Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B10961833
M. Wt: 377.9 g/mol
InChI Key: JWPNMXODGKEVEI-UHFFFAOYSA-N
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Description

Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a propyl group, a chlorophenyl group, and a cyclobutylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using propyl bromide and a strong base like sodium hydride.

    Formation of the Cyclobutylcarbonylamino Group: This group can be introduced through an amide coupling reaction using cyclobutylcarbonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may lack the thiophene ring or have different substituents.

Properties

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

propyl 4-(4-chlorophenyl)-2-(cyclobutanecarbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C19H20ClNO3S/c1-2-10-24-19(23)16-15(12-6-8-14(20)9-7-12)11-25-18(16)21-17(22)13-4-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,21,22)

InChI Key

JWPNMXODGKEVEI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3

Origin of Product

United States

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